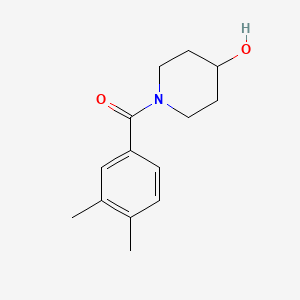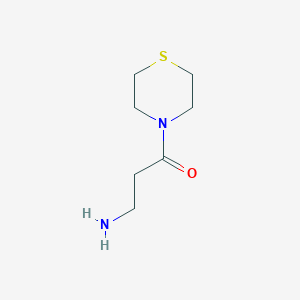
4-氯-2-环丙基-6-甲基嘧啶
描述
4-Chloro-2-cyclopropyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-cyclopropyl-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclopropyl-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
4-氯-2-环丙基-6-甲基嘧啶: 是一种嘧啶衍生物,属于一类以抗癌特性而闻名的化合物。 该化合物可用于合成靶向特定癌症的药物,通过干扰 DNA 复制或抑制细胞增殖的关键酶来实现 .
抗菌和抗真菌用途
该化合物的嘧啶核心也存在于具有抗菌和抗真菌活性的物质中。 这使其成为开发新药以治疗由耐药细菌和真菌菌株引起的感染的宝贵中间体 .
心血管治疗
嘧啶衍生物已知具有心血管益处,包括降压作用。4-氯-2-环丙基-6-甲基嘧啶可能是合成用于控制血压和其他心脏相关疾病的药物的前体 .
抗炎和镇痛特性
该化合物可能有助于开发抗炎和镇痛药物。 它的结构允许创建可以减少炎症并缓解疼痛的药物,而不会产生与传统抗炎药相关的副作用 .
抗糖尿病药物开发
嘧啶骨架在抗糖尿病药物的设计中很重要。4-氯-2-环丙基-6-甲基嘧啶可用于合成 DPP-IV 抑制剂,这是一类口服降糖药,有助于控制 2 型糖尿病患者的血糖水平 .
神经保护剂
研究表明,嘧啶衍生物可能具有神经保护作用。 该化合物可能用于创建保护神经细胞免受损伤或退化的药物,这在阿尔茨海默病和帕金森病等疾病中尤其重要 .
抗寄生虫和抗疟疾应用
嘧啶的结构多功能性使其适合于创建抗寄生虫和抗疟疾药物。4-氯-2-环丙基-6-甲基嘧啶可能在合成抗寄生虫感染(包括疟疾)的化合物中发挥重要作用 .
农业化学品
最后,该化合物在农业中具有潜在的应用。 它可用于开发更有效、更环保的新型杀虫剂或除草剂,有助于保护农作物并提高粮食生产效率 .
作用机制
Target of Action
The primary target of 4-Chloro-2-cyclopropyl-6-methylpyrimidine is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Mode of Action
4-Chloro-2-cyclopropyl-6-methylpyrimidine, and its metabolite des-morpholinocarbonyl cyclopyrimorate (DMC), inhibit the activity of HST . This inhibition results in a significant accumulation of homogentisate and a reduction in the level of plastoquinone .
Biochemical Pathways
The compound affects the plastoquinone biosynthesis pathway by inhibiting HST . This leads to a disruption in the normal functioning of the pathway, causing an accumulation of homogentisate and a decrease in plastoquinone .
Pharmacokinetics
It’s known that the compound is metabolized into dmc in plants .
Result of Action
The inhibition of HST by 4-Chloro-2-cyclopropyl-6-methylpyrimidine and DMC leads to bleaching symptoms in plants, similar to those caused by existing carotenoid biosynthesis inhibitors . This is due to the disruption of the plastoquinine biosynthesis pathway, which is essential for the normal functioning of plants .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-cyclopropyl-6-methylpyrimidine can be influenced by various environmental factors. It’s important to note that the compound is used as a herbicide for weed control in rice fields , suggesting that it’s designed to be stable and effective in such environments.
生化分析
Biochemical Properties
4-Chloro-2-cyclopropyl-6-methylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, thereby influencing DNA replication and repair processes .
Cellular Effects
The effects of 4-Chloro-2-cyclopropyl-6-methylpyrimidine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular functions. Additionally, it can affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 4-Chloro-2-cyclopropyl-6-methylpyrimidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-cyclopropyl-6-methylpyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-cyclopropyl-6-methylpyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular functions .
Metabolic Pathways
4-Chloro-2-cyclopropyl-6-methylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to influence the pyrimidine synthesis pathway .
Transport and Distribution
The transport and distribution of 4-Chloro-2-cyclopropyl-6-methylpyrimidine within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its efficacy and toxicity .
Subcellular Localization
4-Chloro-2-cyclopropyl-6-methylpyrimidine is localized in various subcellular compartments. Its activity and function can be influenced by its subcellular localization. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall activity .
属性
IUPAC Name |
4-chloro-2-cyclopropyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLILYTYYFLBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)









![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1461226.png)


